Compound Description: This compound demonstrated significant anti-breast cancer activity against the MCF7 cell line, exhibiting higher potency than the reference drug doxorubicin. []
Relevance: This compound, like the target compound, features an aromatic heterocycle (quinoline) linked to an acrylamide moiety, which further connects to a substituted phenyl ring. The presence of these shared structural motifs suggests potential for similar biological activities and warrants further investigation into the anti-cancer properties of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. []
Compound Description: This compound exhibited potent anti-breast cancer activity against the MCF7 cell line, surpassing the potency of the reference drug doxorubicin. []
Relevance: Both this compound and the target compound share the common structural feature of a quinoline moiety linked to a carboxamide group. The presence of this shared structural element suggests a potential for overlapping biological activities and warrants further investigation into the anti-cancer properties of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. []
Compound Description: This compound showed promising anti-breast cancer activity against the MCF7 cell line, exceeding the potency of the standard drug doxorubicin. []
Relevance: This compound shares structural similarities with N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, particularly the presence of a quinoline ring system connected to a 4-fluorophenyl group via a linker. The shared structural elements suggest a potential for comparable biological activities and encourage further exploration of the anti-cancer potential of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. []
Compound Description: This derivative exhibited high potency against the MCF7 breast cancer cell line, demonstrating greater effectiveness compared to the reference drug doxorubicin. []
Relevance: Both this compound and N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide belong to the quinoline acrylamide class. The presence of this common structural motif suggests a potential for similar biological activities and warrants further investigation into the anti-cancer properties of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide. []
Compound Description: This series of compounds, featuring a β-lactam moiety incorporated onto a Schiff base, were synthesized and characterized for their antimicrobial properties against various gram-positive and gram-negative bacteria and fungi. Notably, para-nitro substituted derivatives displayed enhanced antimicrobial efficacy among the synthesized compounds. []
Relevance: The core structure of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide shares similarities with the synthesized N-(3-chloro-2 oxo-4 aryl azetidine-1-yl)-2-[6H-indolo (2, 3 b) quinoxaline-6-yl] acetamides, particularly the presence of an aromatic heterocycle linked to an acetamide group. This structural resemblance hints at the possibility of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide possessing antimicrobial properties, which could be explored further. []
Compound Description: This compound is synthesized through an improved process for preparing trans-6-[2-(1-yl-pyrrole substituted) alkyl] pyran-2-ones. It acts as a biotransformed drug with hypolipidemic and hypocholesterolemic properties. []
Relevance: This compound and the target compound share the common features of a substituted phenyl ring and a carboxamide group, suggesting potential for similar biological activities. Given the hypocholesterolemic activity of this compound, it would be worthwhile to investigate whether N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide also exhibits lipid-lowering properties. []
Compound Description: Identified as a potent Autotaxin (ATX) inhibitor with an IC50 in the nanomolar range, this compound acts as a competitive inhibitor of ATX-mediated hydrolysis. Computational analysis and mutagenesis studies suggest that it targets the hydrophobic pocket of ATX, effectively blocking access to the active site. []
Relevance: This compound, like the target compound, possesses a substituted benzamide structure. This structural similarity suggests that N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide might exhibit inhibitory activity against ATX. The potential for N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide to interact with the hydrophobic pocket of ATX also warrants further investigation. []
Compound Description: This compound exhibited potent ATX inhibitory activity with an IC50 in the nanomolar range. It acts as a competitive inhibitor of ATX, specifically targeting the hydrophobic pocket and preventing substrate access to the active site. []
Relevance: While structurally distinct from the target compound, this compound's potent inhibition of ATX provides valuable insights. Given the involvement of ATX in various diseases, exploring the potential of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide as an ATX inhibitor could be beneficial, particularly for diseases where ATX plays a significant role. []
Relevance: Though structurally distinct from N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, this compound's unique dual inhibitory profile against ATX and phosphodiesterase enzymes highlights its potential as a valuable pharmacological tool. This finding suggests further investigation into the target profile of N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide to determine if it exhibits similar multi-target activity or selectivity. []
Relevance: These compounds, along with N-1H-benzimidazol-2-yl-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide, share a core benzimidazole structure with various substituents. Despite their exclusion, their structural similarity suggests they might provide valuable insights into structure-activity relationships or potential applications related to the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.